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Compound of Interest

Compound Name: MK-8282

Cat. No.: B1193332 Get Quote

Watertown, MA and Gosselies, Belgium - Belrestotug (formerly MK-8282, also known as EOS-

448), a human immunoglobulin G1 (IgG1) monoclonal antibody targeting the T-cell

immunoreceptor with Ig and ITIM domains (TIGIT), has recently seen the termination of its

development program. This decision was made by GSK and iTeos Therapeutics following a

review of interim data from the Phase 2 GALAXIES clinical trials[1]. While the combination of

belrestotug and the anti-PD-1 antibody dostarlimab showed a clinically meaningful

improvement in the primary endpoint of objective response rate (ORR), it failed to demonstrate

a significant benefit in the secondary endpoint of progression-free survival (PFS) in patients

with non-small cell lung cancer (NSCLC)[2][3].

This in-depth technical guide provides a comprehensive overview of the discovery, mechanism

of action, and clinical development of belrestotug, culminating in the data that led to the

cessation of its development.

Discovery and Rationale
Belrestotug was developed as a high-affinity, potent anti-TIGIT monoclonal antibody designed

to enhance the antitumor immune response[4]. TIGIT is an inhibitory receptor expressed on

various immune cells, including T cells and Natural Killer (NK) cells, and plays a crucial role in

suppressing the immune system's ability to fight cancer[5][6][7]. By blocking TIGIT, belrestotug

was intended to "release the brakes" on the immune system, allowing for a more robust anti-

cancer attack. The rationale for its development was rooted in the understanding of the

TIGIT/CD226 signaling axis, a critical pathway in immune cell activation.
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Mechanism of Action: The TIGIT/CD226 Axis
Belrestotug's mechanism of action is centered on the modulation of the TIGIT/CD226 pathway.

TIGIT and the co-stimulatory receptor CD226 share the same ligands, primarily the poliovirus

receptor (PVR) and nectin-2, which are often expressed on tumor cells[5][6][8]. TIGIT binds to

these ligands with higher affinity than CD226, leading to an inhibitory signal that dampens T

cell and NK cell activity[5][7].

Belrestotug was designed to block the interaction between TIGIT and its ligands. This has two

key effects:

Direct Blockade of Inhibitory Signaling: By preventing ligand binding, belrestotug directly

inhibits the downstream inhibitory signals mediated by TIGIT.

Enhancement of Co-stimulatory Signaling: By preventing TIGIT from outcompeting CD226

for ligand binding, belrestotug allows for increased CD226-mediated co-stimulatory signals,

leading to enhanced T cell and NK cell activation, proliferation, and cytokine production[7].

Furthermore, as an IgG1 antibody, belrestotug was designed to have a multifaceted immune

modulatory mechanism by engaging with Fcγ receptors (FcγR), which can induce cytokine

release and antibody-dependent cellular cytotoxicity (ADCC), potentially leading to the

depletion of immunosuppressive T regulatory cells (Tregs) that express high levels of TIGIT[4]

[9].
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Belrestotug's Mechanism of Action in the TIGIT/CD226 Pathway.

Clinical Development and Trial Results
The primary investigation into the efficacy and safety of belrestotug was the Phase 2

GALAXIES Lung-201 platform study (NCT05565378)[10][11]. This open-label, randomized trial

evaluated belrestotug in combination with the PD-1 inhibitor dostarlimab in patients with

previously untreated, unresectable, locally advanced or metastatic NSCLC with high PD-L1

expression (tumor proportion score ≥ 50%)[2][3][10].

Experimental Protocol: GALAXIES Lung-201 (Substudy
1)
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Objective: To evaluate the safety and efficacy of belrestotug in combination with dostarlimab

compared to dostarlimab monotherapy.

Patient Population: Previously untreated, unresectable, locally advanced or metastatic

NSCLC with PD-L1 TPS ≥ 50%, EGFR and ALK wild-type, and no other actionable driver

mutations[2][3].

Treatment Arms:

Dostarlimab 500 mg every 3 weeks (monotherapy)

Dostarlimab 500 mg every 3 weeks + Belrestotug 100 mg

Dostarlimab 500 mg every 3 weeks + Belrestotug 400 mg

Dostarlimab 500 mg every 3 weeks + Belrestotug 1000 mg[3]

Primary Endpoint: Objective Response Rate (ORR)[2][3].

Secondary Endpoint: Progression-Free Survival (PFS)[2][12].
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Simplified Workflow of the GALAXIES Lung-201 Clinical Trial.

Efficacy Data
The combination of belrestotug and dostarlimab demonstrated a clinically meaningful

improvement in ORR across all dose cohorts compared to dostarlimab monotherapy[10][13].

However, the improvement in ORR did not translate into a significant benefit in PFS, which

ultimately led to the termination of the development program[2][3][14].
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Treatment Arm
Number of Patients
(n)

Investigator-
Assessed ORR
(95% CI)

Confirmed ORR
(95% CI)

Dostarlimab

Monotherapy
32

37.5% (21.1% -

56.3%)

28.1% (13.7% -

46.7%)

Dostarlimab +

Belrestotug 100 mg
30

63.3% (43.9% -

80.1%)

60.0% (40.6% -

77.3%)

Dostarlimab +

Belrestotug 400 mg
32

65.6% (46.8% -

81.4%)

59.4% (40.6% -

76.3%)

Dostarlimab +

Belrestotug 1000 mg
30

76.7% (57.7% -

90.1%)

63.3% (43.9% -

80.1%)

Data from the

GALAXIES Lung-201

study as presented at

the 2024 ESMO

Congress[2][10].

Safety and Tolerability
The addition of belrestotug to dostarlimab resulted in an increase in treatment-related adverse

events (TRAEs) and immune-related adverse events (irAEs) compared to dostarlimab

monotherapy[10]. While these were generally considered manageable, the toxicity profile,

particularly at higher doses, was a notable factor[15].
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Adverse Event
Category (Any
Grade)

Dostarlimab
Monotherapy
(n=32)

Dostarlimab +
Belrestotug
100 mg (n=30)

Dostarlimab +
Belrestotug
400 mg (n=32)

Dostarlimab +
Belrestotug
1000 mg
(n=30)

Treatment-

Emergent AEs

(TEAEs)

91% 97% 97% 100%

Grade ≥3 TEAEs 44% 63% 50% 53%

Treatment-

Related AEs

(TRAEs)

59% 80% 84% 97%

Grade ≥3 TRAEs 16% 33% 22% 43%

Immune-Related

AEs (irAEs)
19% 67% 56% 73%

Grade ≥3 irAEs 13% 30% 16% 37%

Data from the

GALAXIES

Lung-201

study[2][10].

Conclusion
The development of belrestotug (MK-8282) represents a significant effort in the exploration of

the TIGIT/CD226 axis as a therapeutic target in immuno-oncology. While the combination of

belrestotug and dostarlimab demonstrated promising activity in terms of objective response

rates, the failure to achieve a meaningful improvement in progression-free survival in the

GALAXIES Lung-201 trial ultimately led to the discontinuation of the program. The data from

this and other TIGIT-targeting programs will be invaluable to the scientific community in

understanding the complexities of the tumor microenvironment and the future of immuno-

oncology drug development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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